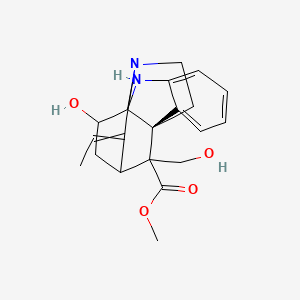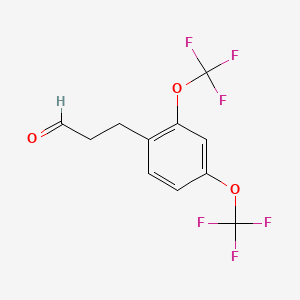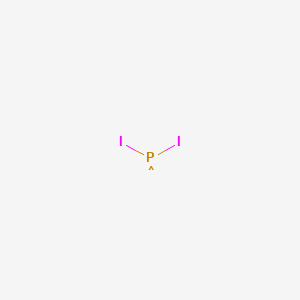
Diiodophosphanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodophosphanyl, also known as this compound(diiodo)phosphane, is a chemical compound with the formula PI2. It is a phosphorus compound that contains iodine atoms. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
The synthesis of diiodophosphanyl typically involves the reaction of phosphorus triiodide (PI3) with a reducing agent. One common method is the reduction of phosphorus triiodide with a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Análisis De Reacciones Químicas
Diiodophosphanyl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds. For example, it can react with oxygen to form phosphorus oxides.
Reduction: It can be reduced further to form lower oxidation state phosphorus compounds.
Substitution: this compound can undergo substitution reactions where the iodine atoms are replaced by other substituents. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce phosphorus pentoxide (P2O5), while substitution with a halogenating agent can produce other halophosphanyl compounds.
Aplicaciones Científicas De Investigación
Diiodophosphanyl has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: Research into the biological activity of phosphorus compounds often involves this compound as a starting material or intermediate.
Medicine: While not directly used in medicine, this compound derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of diiodophosphanyl involves its ability to act as a nucleophile or electrophile in chemical reactions. Its reactivity is primarily due to the presence of the phosphorus atom, which can form bonds with various other elements. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Diiodophosphanyl can be compared with other similar phosphorus-iodine compounds, such as diphosphorus tetraiodide (P2I4). While both compounds contain phosphorus and iodine, this compound is unique in its specific reactivity and applications. Diphosphorus tetraiodide, for example, has different chemical properties and is used in different types of reactions.
Similar compounds include:
- Diphosphorus tetraiodide (P2I4)
- Phosphorus triiodide (PI3)
- Phosphorus pentaiodide (PI5)
Each of these compounds has its own unique set of properties and applications, making this compound a distinct and valuable compound in the field of chemistry.
Propiedades
Fórmula molecular |
I2P |
|---|---|
Peso molecular |
284.7827 g/mol |
InChI |
InChI=1S/I2P/c1-3-2 |
Clave InChI |
KQLJYKLDCBCGEN-UHFFFAOYSA-N |
SMILES canónico |
[P](I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


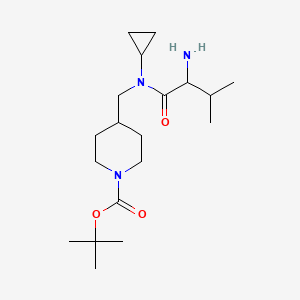
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)

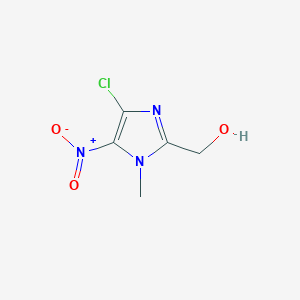
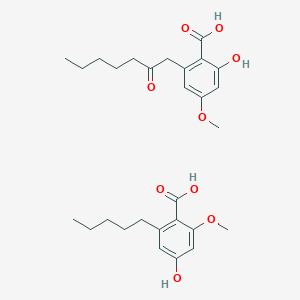
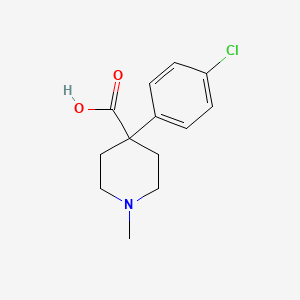
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-cyclopropylcarbamate](/img/structure/B14792781.png)
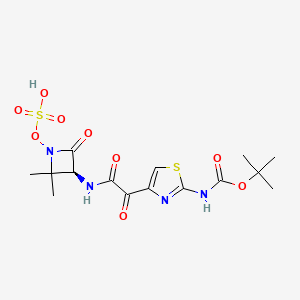
![2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14792796.png)
